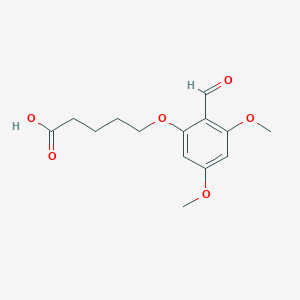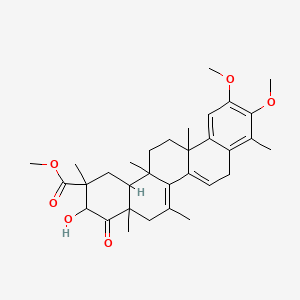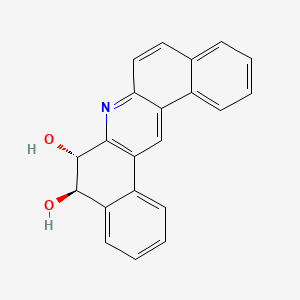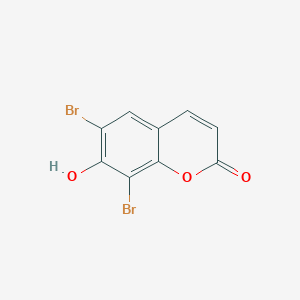![molecular formula C9H16O3Si B14304528 Methyl 4-[(trimethylsilyl)oxy]penta-2,4-dienoate CAS No. 111938-53-5](/img/structure/B14304528.png)
Methyl 4-[(trimethylsilyl)oxy]penta-2,4-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(trimethylsilyl)oxy]penta-2,4-dienoate is a chemical compound characterized by the presence of a trimethylsilyl group bonded to a methyl ester of penta-2,4-dienoic acid. This compound is notable for its unique structural features, which include a conjugated diene system and a trimethylsilyl ether group. These features make it a valuable intermediate in organic synthesis and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(trimethylsilyl)oxy]penta-2,4-dienoate typically involves the reaction of penta-2,4-dienoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of a trimethylsilyl ester intermediate, which is then methylated using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[(trimethylsilyl)oxy]penta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-[(trimethylsilyl)oxy]penta-2,4-dienoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of conjugated systems and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis and silyl group transfer.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of Methyl 4-[(trimethylsilyl)oxy]penta-2,4-dienoate involves the interaction of its trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily shielding reactive sites during chemical synthesis. Additionally, the conjugated diene system can participate in cycloaddition reactions, forming cyclic compounds through Diels-Alder reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-[(trimethylsilyl)oxy]but-2-enoate
- Methyl 4-[(trimethylsilyl)oxy]hex-2,4-dienoate
- Methyl 4-[(trimethylsilyl)oxy]penta-2,4-dienoate
Uniqueness
This compound is unique due to its specific combination of a trimethylsilyl ether group and a conjugated diene system. This combination imparts distinct reactivity and stability, making it a valuable compound in various chemical transformations and applications .
Propriétés
Numéro CAS |
111938-53-5 |
|---|---|
Formule moléculaire |
C9H16O3Si |
Poids moléculaire |
200.31 g/mol |
Nom IUPAC |
methyl 4-trimethylsilyloxypenta-2,4-dienoate |
InChI |
InChI=1S/C9H16O3Si/c1-8(12-13(3,4)5)6-7-9(10)11-2/h6-7H,1H2,2-5H3 |
Clé InChI |
XKVUTKBDCKQDKI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=CC(=C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl[2-(methylselanyl)phenyl]arsane](/img/structure/B14304459.png)
![Methyl {[(2-nitrophenyl)sulfanyl]imino}acetate](/img/structure/B14304463.png)

![N,N'-Bis[(triphenyl-lambda~5~-phosphanylidene)]thiourea](/img/structure/B14304468.png)
![N-[(4-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14304477.png)


![2,6-Bis{[4-(pyrrolidin-1-yl)phenyl]methylidene}cyclohexan-1-one](/img/structure/B14304484.png)


![1-[(Anthracen-9-yl)methyl]-6,7-dimethoxy-2-methylisoquinolin-2-ium iodide](/img/structure/B14304505.png)

![Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-, hydrazone, (Z)-](/img/structure/B14304518.png)

